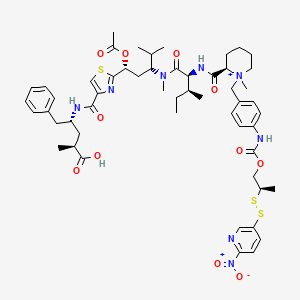
Nitro-PDS-Tubulysin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitro-PDS-Tubulysin M is a synthetic compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It combines the potent tubulin polymerization inhibitor Tubulysin M with the ADC linker Nitro-PDS. This compound exhibits significant antitumor activity and is primarily used in scientific research for its cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PDS-Tubulysin M involves the conjugation of Tubulysin M with the Nitro-PDS linker. Tubulysin M is a highly cytotoxic peptide that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells .
The synthetic route typically involves:
Activation of the Nitro-PDS linker: The linker is activated to form a reactive intermediate.
Conjugation with Tubulysin M: The activated linker is then conjugated with Tubulysin M under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of Tubulysin M: This involves the chemical synthesis of Tubulysin M using established protocols.
Bulk preparation of Nitro-PDS linker: The linker is prepared in bulk quantities.
Conjugation process: The large-scale conjugation of Tubulysin M with the Nitro-PDS linker is carried out under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nitro-PDS-Tubulysin M undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction reactions can occur, especially at the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the reactive sites of the linker
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions
Major Products
The major products formed from these reactions include:
Oxidation products: Oxidized derivatives of this compound.
Reduction products: Reduced forms of the compound, particularly amine derivatives.
Substitution products: Substituted derivatives where the reactive sites of the linker are modified
Scientific Research Applications
Nitro-PDS-Tubulysin M has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in cell biology research to study the effects of tubulin polymerization inhibition on cell cycle and apoptosis.
Medicine: Investigated for its potential use in targeted cancer therapies due to its potent cytotoxic activity.
Industry: Utilized in the development of new ADCs for therapeutic applications
Mechanism of Action
Nitro-PDS-Tubulysin M exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Auristatin: Another potent tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs
Uniqueness
Nitro-PDS-Tubulysin M is unique due to its combination of the highly potent Tubulysin M with the Nitro-PDS linker, which enhances its targeted delivery and therapeutic efficacy. This combination allows for the selective targeting of cancer cells, reducing off-target effects and improving the therapeutic index .
Properties
Molecular Formula |
C54H73N8O11S3+ |
|---|---|
Molecular Weight |
1106.4 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1 |
InChI Key |
FVZABGIKJSSIQM-KDOZOHQXSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




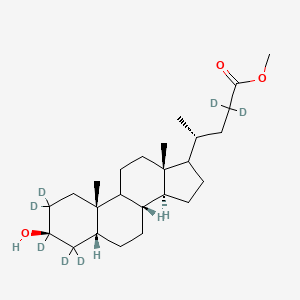
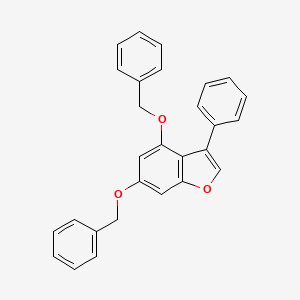
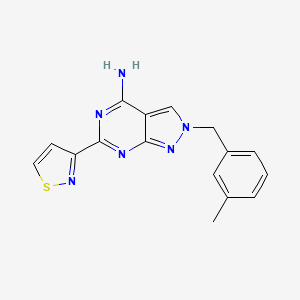
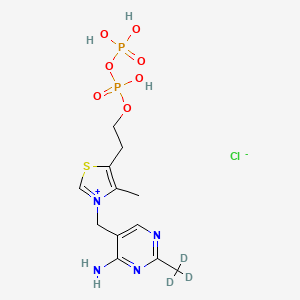
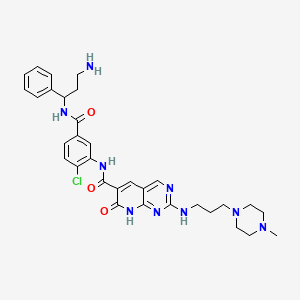

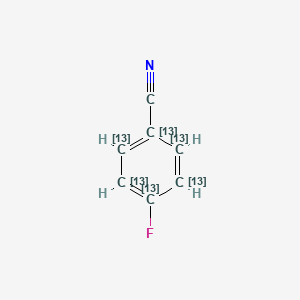

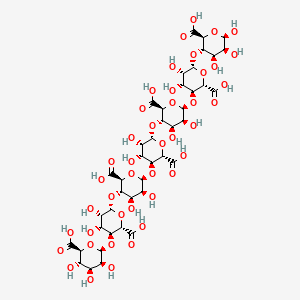
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
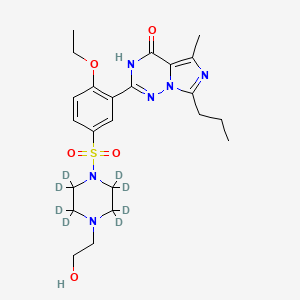
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
